molecular formula C12H17N B2479404 2,2-Dimethyl-3-phenylpyrrolidine CAS No. 1248677-31-7

2,2-Dimethyl-3-phenylpyrrolidine

Cat. No. B2479404
M. Wt: 175.275
InChI Key: MHHHPJJEUYLYOO-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-phenylpyrrolidine is a chemical compound with the CAS Number: 1248677-31-7 . It has a molecular weight of 175.27 . It is a liquid in its physical form .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, including 2,2-Dimethyl-3-phenylpyrrolidine, is a topic of interest in medicinal chemistry . The synthetic strategies used can be broadly classified into two categories: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The IUPAC name for 2,2-Dimethyl-3-phenylpyrrolidine is the same as its common name . The InChI code for this compound is 1S/C12H17N/c1-12(2)11(8-9-13-12)10-6-4-3-5-7-10/h3-7,11,13H,8-9H2,1-2H3 .


Physical And Chemical Properties Analysis

2,2-Dimethyl-3-phenylpyrrolidine is a liquid at room temperature . It has a molecular weight of 175.27 . The compound is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Enantiodivergent Synthesis

  • 2,2-Dimethyl-3-phenylpyrrolidine is used in enantiodivergent synthesis, as seen in the preparation of amino analogs of pantolactone, which are derivatives of 3-amino-4,4-dimethyl-1-phenylpyrrolidin-2-one (Camps et al., 2007).

Synthesis of Protected Nitrocyclohexitols

  • It plays a role in the synthesis of highly oxygenated nitrocyclohexanes, which are key intermediates in the total synthesis of antitumoral natural products like pancratistatin (Cagide-Fagín et al., 2012).

Photooxidizing Heteroleptic Cr(III) Tris-dipyridyl Complexes

  • 2,2-Dimethyl-3-phenylpyrrolidine is involved in the preparation and characterization of Cr(III) coordination complexes, which have applications in photooxidation processes (McDaniel et al., 2010).

Arylation of N-phenylpyrrolidine

  • It's used in the development of new transformations for the direct and selective arylation of sp3 C-H bonds, a process significant in organic synthesis (Sezen & Sames, 2005).

Thermolysis in the Presence of Dipolarophiles

  • The compound is involved in thermolysis reactions leading to the formation of derivatives of 1-phthalimidopyrrolidine, demonstrating its role in creating complex organic structures (Kuznetsov et al., 2009).

Influence on Kinetics and Mechanism of Ring Transformation

  • Studies on substituted S-[1-phenylpyrrolidin-2-on-3-yl]isothiuronium salts indicate its influence on the kinetics and mechanism of transformation reactions in organic chemistry (Hanusek et al., 2004).

Synthesis of Modified N-vinylpyrrolidone-crotonic acid-p-nitrophenyl crotonate Terpolymer

  • This compound plays a role in the synthesis of terpolymers, which has implications in material science (Solovskii, 2006).

Photogeneration of Hydrogen from Water

  • 2,2-Dimethyl-3-phenylpyrrolidine contributes to the study of hydrogen production from water, a crucial aspect of sustainable energy research (Du et al., 2008).

Safety And Hazards

The safety information for 2,2-Dimethyl-3-phenylpyrrolidine includes several hazard statements: H302, H315, H318, H335 . The compound is labeled with the signal word “Danger” and is associated with the GHS05 and GHS07 pictograms .

properties

IUPAC Name

2,2-dimethyl-3-phenylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-12(2)11(8-9-13-12)10-6-4-3-5-7-10/h3-7,11,13H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHHHPJJEUYLYOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCN1)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-3-phenylpyrrolidine

Citations

For This Compound
1
Citations
AA Peera, IA Tomlinson - Tetrahedron Letters, 2012 - Elsevier
A series of novel multifunctional amino alcohols were prepared by tandem Michael–Henry reaction by reacting nitroalkanes such as 2-nitropropane with readily available α,β-…

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